2,7-Naphthalenedisulfonic acid, disodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

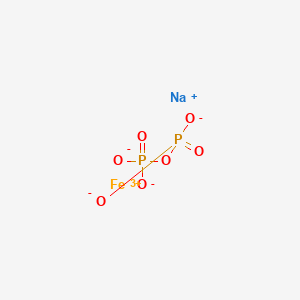

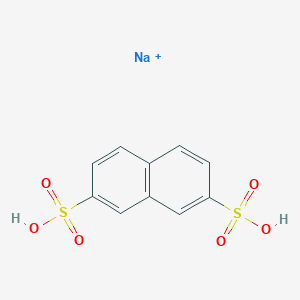

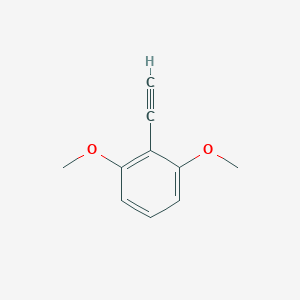

2,7-Naphthalenedisulfonic acid, disodium salt, also known as Disodium 2,7-Naphthalenedisulfonate, is a white to light yellow to light orange powder or crystal . It is often used as an organic building block in chemical synthesis .

Molecular Structure Analysis

The molecular formula of this compound is C10H6Na2O6S2, and its molecular weight is 332.25 .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . Its purity, as determined by ion exchange titration, is greater than 98.0% .Wissenschaftliche Forschungsanwendungen

Electrohydrodynamic Ionization Mass Spectrometry

2,7-Naphthalenedisulfonic acid, disodium salt, is used in electrohydrodynamic ionization mass spectrometry. This technique offers insights into the degrees of dissociation of sulfonates and ion-solvent interactions, as reflected in the negative ion spectra (Lai & Evans, 1978).

Oxidation Mechanism Studies

Studies have investigated the oxidation mechanism of 3-hydroxy-2,7-naphthalenedisulfonic acid disodium salt with oxygen in subcritical water. This research contributes to understanding the oxidation reactions of this compound at various temperatures and pH levels, important in environmental and industrial processes (Imbierowicz, 2017).

Azo Compounds and Schiff Base Ligands Synthesis

This compound, is used in synthesizing azo compounds and Schiff base ligands. These ligands are integral in creating metal complexes for various applications, including magnetic and spectroscopic studies (Tunçel & Serin, 2006).

Gravimetric Determination of Zirconium

This compound is used as a reagent in the gravimetric determination of zirconium. The technique involves forming a precipitate with zirconium, which is then weighed for analysis (Popa et al., 1966).

Novel Vic-Dioximes: Synthesis and Biological Activity

The compound plays a role in synthesizing novel vic-dioximes, which are then complexed with transition metal ions. These studies include evaluating the antimicrobial activity of these compounds, highlighting their potential in medical research (Kurtoglu et al., 2008).

Synthesis of Naphthol Sulfonic Acid

It is used in synthesizing naphthol sulfonic acid, a process involving the sulphonation of naphthalene. This synthesis is significant in various industrial applications (Wen, 2001).

Coordination Polymer and Antitumor Activity

Research includes the synthesis of a Ca(II) coordination polymer using 1,6-naphthalenedisulfonic acid disodium salt. This study is particularly focused on the polymer's antitumor activity against specific human cell lines, indicating its potential in cancer treatment (Tai & Zhao, 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that this compound is used in organic synthesis and dye industries .

Mode of Action

It’s known to be used as an analytical reagent for detecting the presence of sodium ions . In the context of organic synthesis and dye industries, it might interact with other compounds to facilitate certain chemical reactions .

Biochemical Pathways

As an analytical reagent, it might be involved in ion-detection pathways . In the context of organic synthesis and dye industries, it might participate in various chemical reactions, affecting the respective biochemical pathways .

Result of Action

Its effects might largely depend on the context of its use, such as in organic synthesis, dye production, or as an analytical reagent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,7-Naphthalenedisulfonic Acid Disodium Salt. For instance, it’s soluble in water but insoluble in organic solvents . Therefore, the solvent used can significantly impact its action. Additionally, it should be stored in a dry, sealed container and kept away from acidic substances, oxidants, and flammable materials to maintain its stability .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of 2,7-Naphthalenedisulfonic acid, disodium salt involves the sulfonation of naphthalene followed by neutralization with sodium hydroxide.", "Starting Materials": [ "Naphthalene", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Naphthalene is sulfonated with sulfuric acid to form 2,7-Naphthalenedisulfonic acid", "The resulting sulfonic acid is neutralized with sodium hydroxide to form 2,7-Naphthalenedisulfonic acid, disodium salt", "The product is then purified through recrystallization or precipitation with a suitable solvent" ] } | |

CAS-Nummer |

1655-35-2 |

Molekularformel |

C10H8NaO6S2 |

Molekulargewicht |

311.3 g/mol |

IUPAC-Name |

disodium;naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C10H8O6S2.Na/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9;/h1-6H,(H,11,12,13)(H,14,15,16); |

InChI-Schlüssel |

XXOPHNFSAIFMHP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Kanonische SMILES |

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O.[Na] |

Andere CAS-Nummern |

1655-35-2 |

Verwandte CAS-Nummern |

1655-35-2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure and formula of 2,7-Naphthalenedisulfonic acid disodium salt?

A1: 2,7-Naphthalenedisulfonic acid disodium salt is an organic compound with the molecular formula C10H6Na2O6S2. Its structure consists of a naphthalene ring system with two sulfonic acid groups (–SO3H) attached to the 2nd and 7th positions. These sulfonic acid groups are deprotonated and exist as sodium salts (–SO3Na).

Q2: What analytical techniques are commonly used to characterize and quantify 2,7-Naphthalenedisulfonic acid disodium salt?

A2: Electrohydrodynamic ionization mass spectrometry (EHDI-MS) has been used to analyze 2,7-Naphthalenedisulfonic acid disodium salt. [] This technique provides information about the molecular weight and ionization behavior of the compound.

Q3: Has 2,7-Naphthalenedisulfonic acid disodium salt been used in analytical chemistry?

A3: Yes, a derivative of 2,7-Naphthalenedisulfonic acid disodium salt, specifically 4,5-dihydroxy-3-phenylazo-2,7-naphthalenedisulfonic acid, disodium salt (Chromotrope 2R), has been used as a complexing agent in a vortex-assisted ionic liquid-based dispersive liquid-liquid microextraction method (VA-IL-DLLµE) for the enrichment and determination of cadmium (Cd2+) and lead (Pb2+) ions in water, vegetables, and tobacco samples. []

Q4: Are there studies investigating the diffusion properties of 2,7-Naphthalenedisulfonic acid disodium salt?

A4: Yes, research has been conducted on the diffusion coefficient of 4,5-dihydroxy-2,7-naphthalenedisulfonic acid disodium salt in water and other solutions, including sodium dodecyl sulfate solution [] and sulfuric acid monomethyl ester sodium salt solution. []

Q5: Has the compound been studied for its potential environmental impact?

A5: While specific studies on the environmental impact of 2,7-Naphthalenedisulfonic acid disodium salt are limited in the provided research, the oxidation of 3-hydroxy-2,7-naphthalenedisulfonic acid disodium salt with oxygen in subcritical water has been investigated. [] This research might provide insights into the degradation pathways of related compounds and their potential environmental fate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)